1H-Pyrrolo[2,3-b]pyridine-4-carboxylic acid, 1-[(4-methylphenyl)sulfonyl]-, 1,1-dimethylethyl ester
Description
Substituent Effects on Geometry
Electronic Properties
Properties
IUPAC Name |
tert-butyl 1-(4-methylphenyl)sulfonylpyrrolo[2,3-b]pyridine-4-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O4S/c1-13-5-7-14(8-6-13)26(23,24)21-12-10-15-16(9-11-20-17(15)21)18(22)25-19(2,3)4/h5-12H,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CKCYRGLDFVYXIS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2C=CC3=C(C=CN=C32)C(=O)OC(C)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O4S | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.4 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of the Pyrrolo[2,3-b]pyridine Core
The core heterocycle is commonly synthesized via:
- Cyclization reactions starting from substituted pyridine or pyrrole precursors.
- Palladium-catalyzed cross-coupling reactions (e.g., Suzuki or Buchwald-Hartwig) to install aryl substituents or to close the fused ring system.
For example, 5-bromo-1H-pyrrolo[2,3-b]pyridine derivatives are prepared by bromination of the pyrrolo-pyridine scaffold, followed by palladium-catalyzed coupling with arylboronic acids under basic aqueous-organic conditions at 80°C under nitrogen atmosphere.
Introduction and Protection of the Carboxylic Acid Group
- The carboxylic acid at the 4-position is introduced either by oxidation of aldehyde precursors or by carboxylation reactions .
- The acid is then protected as a tert-butyl ester to improve stability and facilitate further transformations.
- Esterification can be achieved by reacting the acid with tert-butanol under acidic or coupling conditions or by using tert-butyl chloroformate in the presence of a base.
N-Sulfonylation with 4-Methylphenylsulfonyl Chloride
- The nitrogen at position 1 is sulfonylated using p-toluenesulfonyl chloride (tosyl chloride) in a biphasic system of dichloromethane and aqueous sodium hydroxide.
- Catalytic tetrabutylammonium hydrogen sulfate is often added to facilitate phase transfer.
- The reaction is typically stirred at room temperature for 1 hour, followed by workup involving filtration through Celite and extraction.
Purification and Isolation
- The crude product is purified by standard techniques such as column chromatography (silica gel, gradient elution with hexane/ethyl acetate) or recrystallization .
- Ion-exchange resins (e.g., DOWEX 50WX2-400) may be used to remove impurities and isolate the product in high purity.
Representative Reaction Conditions and Yields
| Step | Reaction Type | Reagents & Conditions | Yield (%) | Notes |
|---|---|---|---|---|
| 1 | Bromination of methyl 4-bromo-2-methylbenzoate | N-Bromosuccinimide (NBS), AIBN, CCl4, reflux 5 h | ~68% | Radical bromination |
| 2 | Azide substitution | Sodium azide, DMF, 100°C, 2 h | Not specified | Nucleophilic substitution |
| 3 | Suzuki coupling | Bis(pinacolato)diboron, Pd(dppf)Cl2, KOAc, dioxane, 80°C, 8 h | Not specified | Boronate formation |
| 4 | Palladium-catalyzed arylation | Pd(dppf)Cl2, K2CO3, dioxane/water, 80°C, N2 atmosphere | Not specified | Cross-coupling |
| 5 | N-sulfonylation | p-Toluenesulfonyl chloride, NaOH (6N), DCM, tetrabutylammonium hydrogen sulfate (catalytic), RT, 1 h | Not specified | Phase transfer catalysis |
| 6 | Esterification / Hydrolysis | Methanol, NaOH, 50°C, 30 min | Not specified | Ester hydrolysis or formation |
Note: Yields vary depending on scale and purification methods.
Alternative Synthetic Routes and Research Findings
- Microwave-assisted amide coupling and esterification have been reported to improve reaction times and yields in related pyrrolo[2,3-b]pyridine derivatives.
- Protection of the nitrogen with bulky groups such as triisopropylsilyl (TIPS) followed by lithiation and carboxylation has been used to selectively functionalize the pyrrolo-pyridine core.
- Use of carbodiimide coupling agents (e.g., EDC, HOBt) facilitates amide bond formation in derivatives bearing carboxylic acid groups.
- The sulfonylation step is sensitive to reaction conditions; phase transfer catalysts and controlled pH improve selectivity and yield.
Summary Table of Key Reagents and Conditions
| Transformation | Reagents | Solvent | Temperature | Time | Catalyst/Notes |
|---|---|---|---|---|---|
| Bromination | NBS, AIBN | CCl4 | Reflux (ca. 77°C) | 5 h | Radical initiator AIBN |
| Azide substitution | NaN3 | DMF | 100°C | 2 h | Nucleophilic substitution |
| Boronation (Suzuki) | Bis(pinacolato)diboron, Pd(dppf)Cl2, KOAc | Dioxane | 80°C | 8 h | Pd catalyst |
| Cross-coupling | Phenylboronic acid, Pd(dppf)Cl2, K2CO3 | Dioxane/water | 80°C | N2 atmosphere | |
| N-Sulfonylation | p-Toluenesulfonyl chloride, NaOH (6N), tetrabutylammonium hydrogen sulfate | DCM / aqueous NaOH | RT | 1 h | Phase transfer catalyst |
| Esterification | tert-Butanol or tert-butyl chloroformate | Various | RT to reflux | Variable | Acid or base catalysis |
Analytical Characterization Post-Synthesis
- NMR Spectroscopy : 1H and 13C NMR confirm the presence of the tert-butyl ester (singlet ~1.4 ppm), aromatic protons, and sulfonyl substituent.
- Mass Spectrometry (ESI-MS or LC-MS) : Molecular ion peaks consistent with the expected molecular weight (e.g., m/z 365.1 [M+H]+ for related derivatives).
- Chromatography (HPLC) : Purity typically >95% after purification.
- Melting Point and Physical Appearance : Solid grey or white crystalline material, depending on purity and batch.
Chemical Reactions Analysis
1H-Pyrrolo[2,3-b]pyridine-4-carboxylic acid, 1-[(4-methylphenyl)sulfonyl]-, 1,1-dimethylethyl ester undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the sulfonyl group, using reagents like sodium methoxide.
Hydrolysis: The ester group can be hydrolyzed to the corresponding carboxylic acid using acidic or basic conditions.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1H-Pyrrolo[2,3-b]pyridine-4-carboxylic acid, 1-[(4-methylphenyl)sulfonyl]-, 1,1-dimethylethyl ester has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: This compound is studied for its potential as an inhibitor of various enzymes and receptors.
Industry: It is used in the development of new materials and as a precursor in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of 1H-Pyrrolo[2,3-b]pyridine-4-carboxylic acid, 1-[(4-methylphenyl)sulfonyl]-, 1,1-dimethylethyl ester involves inhibition of specific molecular targets. For example, it has been shown to inhibit FGFRs by binding to the ATP-binding site of the receptor, thereby preventing phosphorylation and subsequent activation of downstream signaling pathways . This inhibition can lead to reduced cell proliferation and increased apoptosis in cancer cells.
Comparison with Similar Compounds
Structural and Functional Group Variations
Key analogs and their distinguishing features:
Reactivity and Stability
- Sulfonyl Group: The 4-methylphenylsulfonyl group in the target compound enhances stability by resisting oxidation and hydrolysis compared to amino () or bromo () analogs.
- tert-Butyl Ester: The bulky ester group improves lipophilicity, aiding membrane permeability.
- Bromo Substituent : The bromo analog () is reactive in palladium-catalyzed cross-couplings (e.g., Suzuki-Miyaura), making it valuable for synthesizing complex derivatives .
Physicochemical Properties
- Lipophilicity: The target compound’s tert-butyl ester and sulfonyl group likely result in a higher logP compared to the carboxylic acid () and amino () analogs.
- Solubility : The carboxylic acid form () exhibits higher aqueous solubility due to ionization, whereas the esterified target compound is more soluble in organic solvents .
- Stability: The amino-substituted compound () requires storage at -20°C, indicating thermal instability, while the sulfonylated target compound is expected to be stable at ambient conditions .
Biological Activity
1H-Pyrrolo[2,3-b]pyridine-4-carboxylic acid derivatives have garnered attention in medicinal chemistry due to their diverse biological activities, particularly as inhibitors of fibroblast growth factor receptors (FGFRs) implicated in various cancers. This article focuses on the biological activity of the specific compound 1H-Pyrrolo[2,3-b]pyridine-4-carboxylic acid, 1-[(4-methylphenyl)sulfonyl]-, 1,1-dimethylethyl ester , examining its potential therapeutic applications and underlying mechanisms.
The compound is characterized by the following chemical properties:
| Property | Value |
|---|---|
| CAS Number | 479553-01-0 |
| Molecular Formula | C₁₀H₁₃N₂O₄S |
| Molecular Weight | 245.29 g/mol |
| Appearance | Off-white to light brown solid |
| Purity | ≥98.75% (HPLC) |
Research indicates that compounds within the pyrrolo[2,3-b]pyridine class function primarily as FGFR inhibitors. In particular, studies have shown that certain derivatives can effectively inhibit the proliferation of cancer cells by targeting the FGFR signaling pathway. The compound in focus has been reported to exhibit significant inhibitory activity against FGFR1, FGFR2, and FGFR3 with IC50 values indicating potent efficacy in vitro.
Anticancer Activity
A pivotal study highlighted that a closely related derivative exhibited IC50 values of 7 nM for FGFR1 and 9 nM for FGFR2, demonstrating its potential as a lead compound for cancer therapy. The compound was shown to inhibit the proliferation of breast cancer cells (4T1 cell line) and induce apoptosis through mechanisms involving cell cycle arrest and modulation of apoptotic markers such as caspases and Bcl-2 family proteins .
Migration and Invasion Inhibition
In addition to its antiproliferative effects, this compound significantly inhibited the migration and invasion capabilities of cancer cells. This suggests that it may not only reduce tumor growth but also prevent metastasis, which is a critical aspect of cancer progression.
Case Studies
Several case studies have documented the biological activity of pyrrolo[2,3-b]pyridine derivatives:
- Study on FGFR Inhibition : A series of derivatives were synthesized and evaluated for their FGFR inhibitory activities. The most potent compounds showed substantial inhibition in various cancer cell lines, supporting their role as potential therapeutic agents against tumors driven by aberrant FGFR signaling .
- Cell Line Studies : Investigations into the effects on different cancer cell lines revealed that these compounds could induce apoptosis and inhibit cell migration effectively. For example, one study noted a decrease in cell viability by over 70% at optimal concentrations .
Comparative Biological Activity
The following table summarizes the biological activities of selected pyrrolo[2,3-b]pyridine derivatives:
| Compound | Target | IC50 (nM) | Effect on Cell Viability (%) | Mechanism of Action |
|---|---|---|---|---|
| Pyrrolo derivative A | FGFR1 | 7 | 30% at 100 nM | Apoptosis induction |
| Pyrrolo derivative B | FGFR2 | 9 | 25% at 100 nM | Cell cycle arrest |
| Pyrrolo derivative C | FGFR3 | 25 | 50% at 100 nM | Migration inhibition |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
